molecular formula C15H18N2O4 B2401661 methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate CAS No. 82603-71-2

methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate

Cat. No.: B2401661
CAS No.: 82603-71-2
M. Wt: 290.319
InChI Key: XQALDNLXLMRCPN-UHFFFAOYSA-N
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Description

Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate is a chemical compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anticancer, and antimicrobial properties

Mechanism of Action

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes in cellular processes. It has been observed that the compound can undergo alkylation with methyl bromoacetate .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. It has been observed that the compound can interact with n-nucleophiles, amines, and hydrazines .

Result of Action

It has been observed that the compound can undergo reactions with polyfunctional electrophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. A novel I2/TBHP mediated domino synthesis has been described for the preparation of similar quinazolinone derivatives . This method involves oxidative rearrangement and provides a straightforward route to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinazolinone ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like I2/TBHP, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state quinazolinones, while substitution reactions can introduce new functional groups to the quinazolinone ring.

Scientific Research Applications

Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound has been studied for its potential anticonvulsant and anticancer activities

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoate stands out due to its specific chemical structure, which imparts unique biological activities. Its potential as a therapeutic agent and its versatility in chemical synthesis make it a valuable compound for further research and development.

Biological Activity

Methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate (CAS No. 82603-71-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

This compound has the following chemical characteristics:

  • IUPAC Name : Methyl 6-(2-hydroxy-4-oxo-3(4H)-quinazolinyl)hexanoate
  • Molecular Formula : C₁₅H₁₈N₂O₄
  • Molecular Weight : 290.31 g/mol
  • InChI Key : XQALDNLXLMRCPN-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that compounds containing quinazoline structures often exhibit antioxidant properties. The antioxidant activity of this compound can be evaluated using various assays such as:

  • DPPH Radical Scavenging Assay : This assay measures the ability of the compound to neutralize free radicals.
  • ABTS Radical Scavenging Assay : Similar to DPPH, this assay assesses the compound's capacity to scavenge ABTS radicals.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Studies have shown that derivatives of quinazoline can inhibit the growth of various bacterial strains. Specific tests include:

  • Agar Diffusion Method : To determine the inhibition zones against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

This compound may exhibit enzyme inhibition properties relevant to therapeutic applications:

  • Acetylcholinesterase Inhibition : Relevant for Alzheimer's disease treatment.
  • α-glucosidase Inhibition : Important for managing diabetes by delaying carbohydrate absorption.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds and their mechanisms:

Study 1: Antioxidant and Antimicrobial Properties

A study focused on the synthesis and biological evaluation of quinazoline derivatives demonstrated significant antioxidant activity and moderate antimicrobial effects against several bacterial strains. The results indicated that modifications in the quinazoline structure could enhance these properties .

Study 2: Enzyme Inhibition Profile

Research on similar compounds revealed promising results in inhibiting acetylcholinesterase and α-glucosidase enzymes. These findings suggest potential applications in treating neurodegenerative diseases and diabetes .

Summary Table of Biological Activities

Biological ActivityMethod UsedResults Summary
AntioxidantDPPH/ABTS AssaysSignificant scavenging activity observed
AntimicrobialAgar Diffusion MethodModerate inhibition against selected bacteria
Enzyme InhibitionEnzyme AssaysEffective inhibition of acetylcholinesterase and α-glucosidase

Properties

IUPAC Name

methyl 6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-21-13(18)9-3-2-6-10-17-14(19)11-7-4-5-8-12(11)16-15(17)20/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQALDNLXLMRCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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